Sodium 2-Methoxy-2-oxoethanesulfonate
Overview
Description
Sodium 2-Methoxy-2-oxoethanesulfonate is a haloalkyl sulfonamide . It has a molecular weight of 176.13 and its IUPAC name is sodium 2-methoxy-2-oxoethanesulfonate . It is used as a fungicide and has been shown to have ovicidal activity .
Molecular Structure Analysis
The molecular formula of Sodium 2-Methoxy-2-oxoethanesulfonate is C3H5NaO5S . The InChI code is 1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2-Methoxy-2-oxoethanesulfonate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Interactions with Metal Ions
Sodium 2-Methoxy-2-oxoethanesulfonate exhibits interesting interactions with metal ions like sodium(I) and copper(II). Studies demonstrate the interplay between intra- and intermolecular hydrogen bonding and coordination, leading to the formation of new coordination polymers. Such interactions provide strategies for isomeric resolution and synthesis of novel compounds (Mahmudov et al., 2014).
Luminescent Ladder-Like Coordination Polymers
Research involving sodium 4-hydroxybenzenesulfonate dihydrate, a related compound, has led to the creation of luminescent ladder-like lanthanide coordination polymers. These compounds, formed under specific conditions, have been analyzed for their structure and luminescent properties, indicating potential applications in materials science (Yang et al., 2008).
Phase-Transfer Catalysis in Azo Coupling Reactions
Sodium 2-methoxy-2-oxoethanesulfonate plays a role in phase-transfer catalysis of azo coupling reactions. The influence of different substituents on the catalytic activity of sodium arenesulfonates, including those with methoxyl groups, has been examined. This research enhances our understanding of the azo coupling process, which is crucial in dye manufacturing (Iwamoto et al., 1993).
Amphiphilic Copolymer Synthesis
In polymer science, sodium 2-(acrylamido)-2-methylpropanesulfonate, a compound related to sodium 2-methoxy-2-oxoethanesulfonate, is used in the synthesis of amphiphilic statistical copolymers. These copolymers demonstrate self-aggregating structures in aqueous media, a key aspect for applications in biotechnology and materials science (Hashidzume et al., 2006).
Environmental Applications
In environmental science, sodium bisulfate, closely related to sodium 2-methoxy-2-oxoethanesulfonate, has been studied for its effects on reducing emissions from dairy slurry. This research shows its potential in environmental management, particularly in agricultural settings (Sun et al., 2008).
Mechanism of Action
Target of Action
Sodium 2-Methoxy-2-oxoethanesulfonate primarily targets the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes .
Mode of Action
Sodium 2-Methoxy-2-oxoethanesulfonate acts as a fungicidal agent . It inhibits the synthesis of ergosterol, thereby disrupting the structure and function of the fungal cell membranes .
Biochemical Pathways
By inhibiting the synthesis of ergosterol, Sodium 2-Methoxy-2-oxoethanesulfonate affects the ergosterol biosynthesis pathway . This disruption leads to downstream effects such as impaired cell membrane function and structure in fungi, ultimately leading to their death .
Result of Action
The primary result of Sodium 2-Methoxy-2-oxoethanesulfonate’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635747 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-Methoxy-2-oxoethanesulfonate | |
CAS RN |
29508-16-5 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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